7-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
8-METHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-4-PHENYL-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a phenyl group, and a tetrahydroisoquinoline moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 8-METHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-4-PHENYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a chromen-2-one derivative with a tetrahydroisoquinoline derivative under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the chromen-2-one core or the phenyl group are replaced by other substituents.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
8-METHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-4-PHENYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-METHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other chromen-2-one derivatives and tetrahydroisoquinoline derivatives. These compounds share structural similarities but may differ in their biological activities and chemical properties. For example:
4-Hydroxy-2-quinolones: Known for their antimicrobial and anticancer properties.
Coumarins: Widely studied for their anticoagulant and anti-inflammatory effects.
Imidazole derivatives: Often used for their antimicrobial and antifungal activities.
8-METHYL-7-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-4-PHENYL-2H-CHROMEN-2-ONE stands out due to its unique combination of a chromen-2-one core and a tetrahydroisoquinoline moiety, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C27H23NO4 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
7-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C27H23NO4/c1-18-24(31-17-25(29)28-14-13-19-7-5-6-10-21(19)16-28)12-11-22-23(15-26(30)32-27(18)22)20-8-3-2-4-9-20/h2-12,15H,13-14,16-17H2,1H3 |
InChI Key |
PMCUALIKUAETRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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